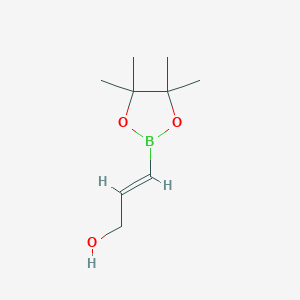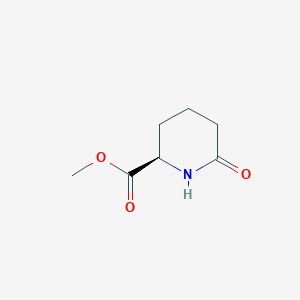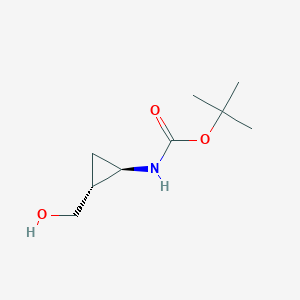
Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate involves several key steps that highlight the compound's synthetic accessibility and versatility. Campbell et al. (2009) described an enantioselective synthesis involving iodolactamization as a pivotal step for producing a related compound with high functionalization (Campbell et al., 2009). Additionally, Hofmann and Reissig (1994) synthesized various cyclopropanecarboxylates, which upon reduction yielded trans-2-(tert-butyldimethylsiloxy)-1-(hydroxymethyl)cyclopropanes, underscoring the compound's synthetic feasibility (Hofmann & Reissig, 1994).
Molecular Structure Analysis
The molecular structure of tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate is crucial for its chemical reactivity and properties. The crystal structure analysis conducted by Cetina et al. (2003) on a derivative of 1-aminocyclopropanecarboxylic acid revealed insights into the compound's molecular geometry, highlighting the significance of its cyclopropane ring and substituents in dictating its reactivity and interaction potential (Cetina et al., 2003).
Chemical Reactions and Properties
Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate participates in a variety of chemical reactions, leveraging its cyclopropane and carbamate functionalities. The work by Guinchard et al. (2005) demonstrates its utility as a building block in organic synthesis, where its reactions with organometallics yield N-(Boc)hydroxylamines, showcasing the compound's versatility (Guinchard et al., 2005).
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
The compound serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its value in the preparation of nucleoside analogues with potential therapeutic applications (Ober et al., 2004).
Enzymatic Kinetic Resolution
It has been used in enzymatic kinetic resolution processes, demonstrating the compound's utility in producing optically pure enantiomers, which are crucial for the development of chiral drugs and chemicals (Piovan et al., 2011).
Synthesis of Insecticide Analogues
This compound has been utilized in the synthesis of spirocyclopropanated analogues of insecticides, indicating its role in the development of novel pesticides with potentially improved efficacy and safety profiles (Brackmann et al., 2005).
Fluorinated Cyclopropane Derivatives
Research has explored its transformation into fluorinated cyclopropane derivatives for potential application in medicinal chemistry, demonstrating its versatility in the synthesis of structurally diverse compounds (Haufe et al., 2002).
Antagonists Synthesis
The compound is a key intermediate in the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for a series of potent CCR2 antagonists, highlighting its importance in the development of therapeutic agents (Campbell et al., 2009).
Optical Resolution and Ligand Development
It has been used in the practical synthesis and optical resolution of enantiomers, underscoring its utility in the synthesis of chiral ligands and modified backbone units for peptide nucleic acids (PNAs) (Xu & Appella, 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKKMJSVLVALMF-NKWVEPMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641005 |
Source


|
| Record name | tert-Butyl [(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate | |
CAS RN |
170299-53-3 |
Source


|
| Record name | tert-Butyl [(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[3,2-c]pyridine-2,3-dione](/img/structure/B66715.png)

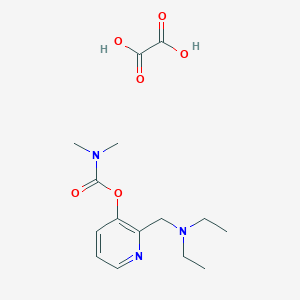
![1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one](/img/structure/B66722.png)

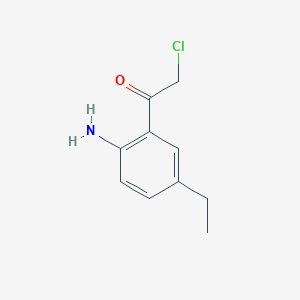
![2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide](/img/structure/B66728.png)
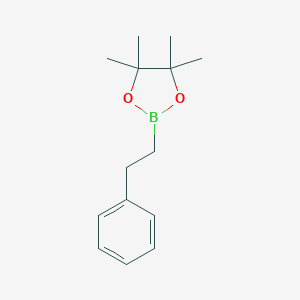
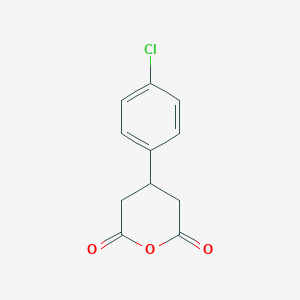
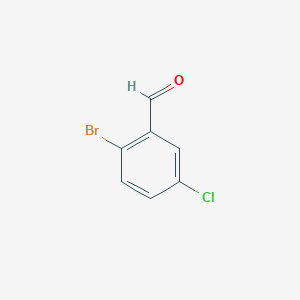
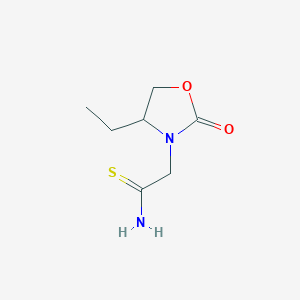
![Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI)](/img/structure/B66740.png)
